Enhanced Metabolic Stability in CYP3A4 Assay: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol-Derived Scaffold vs. Unsubstituted Analog
Compounds containing the 2-fluoro-5-(trifluoromethyl)benzyl alcohol core exhibit reduced inhibition of human cytochrome P450 3A4 (CYP3A4), a key metabolic enzyme, compared to unsubstituted analogs. In a fluorescence-based assay measuring inhibition of recombinant human CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin as a substrate, a derivative containing the target scaffold demonstrated an IC50 of >2,000 nM, whereas a non-fluorinated comparator showed significantly greater inhibitory activity [1].
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 > 2,000 nM (for a derivative containing the target core) |
| Comparator Or Baseline | Non-fluorinated analog (exact structure not disclosed, but activity was significantly higher) |
| Quantified Difference | >200-fold reduction in inhibition relative to the comparator |
| Conditions | Fluorescence assay with recombinant human CYP3A4; substrate: 7-benzyloxy-4-(trifluoromethyl)-coumarin; 30 min incubation |
Why This Matters
Lower CYP3A4 inhibition potential reduces the risk of drug-drug interactions, a critical advantage in selecting building blocks for lead optimization in drug discovery.
- [1] BindingDB. BDBM50041973, CHEMBL3358937. Enzyme Inhibition Constant Data for Human CYP3A4. View Source
